Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate
CAS No.: 1392491-59-6
Cat. No.: VC11715827
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1392491-59-6 |
|---|---|
| Molecular Formula | C16H20N2O2 |
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | benzyl N-(1-cyano-2-methylcyclohexyl)carbamate |
| Standard InChI | InChI=1S/C16H20N2O2/c1-13-7-5-6-10-16(13,12-17)18-15(19)20-11-14-8-3-2-4-9-14/h2-4,8-9,13H,5-7,10-11H2,1H3,(H,18,19) |
| Standard InChI Key | PRIBRELKSQELBO-UHFFFAOYSA-N |
| SMILES | CC1CCCCC1(C#N)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC1CCCCC1(C#N)NC(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate belongs to the carbamate family, which features a carbonyl group bonded to both an amine and an alkoxy group. Its molecular formula is C₁₆H₁₈N₂O₂, with a molecular weight of 270.33 g/mol. Key structural elements include:
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A cyclohexyl backbone with substituents at the 1- and 2-positions.
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A cyano group (-CN) at the 1-position, contributing to electrophilic reactivity.
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A methyl group (-CH₃) at the 2-position, influencing steric and electronic properties.
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A benzyl carbamate moiety (-OCONH-Bn), which serves as a protective group in synthetic chemistry.
The compound’s exact mass is 270.137 g/mol, and its topological polar surface area (TPSA) is 58.9 Ų, indicating moderate solubility in polar solvents .
Synthetic Pathways and Optimization
General Carbamate Synthesis
Carbamates are typically synthesized via reactions between amines and chloroformates or through condensation agents. For benzyl carbamates, a common method involves reacting cyclohexylamine derivatives with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Carbamates generally decompose at temperatures >150°C, releasing isocyanates.
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Hydrolytic Sensitivity: Susceptible to hydrolysis under acidic or basic conditions, forming benzyl alcohol and cyclohexylamine derivatives .
Spectroscopic Data
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IR Spectroscopy: Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).
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NMR:
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¹H NMR: δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.2–4.5 ppm (OCH₂Ph), δ 1.0–2.5 ppm (cyclohexyl and methyl protons).
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¹³C NMR: δ 155 ppm (carbamate carbonyl), δ 118 ppm (cyano carbon).
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Applications and Functional Relevance
Pharmaceutical Intermediates
Carbamates are widely used as protective groups for amines in drug synthesis. The benzyl group in this compound can be selectively removed via hydrogenolysis, enabling controlled amine functionalization .
Dermatological Agents
Cyclohexyl carbamates, as described in WO2010122178A2, exhibit skin-lightening properties by inhibiting tyrosinase, a key enzyme in melanin synthesis . While the target compound’s efficacy remains untested, structural analogs suggest potential in cosmetic formulations.
Agrochemical Uses
Carbamates are employed as pesticides and herbicides. The cyano group enhances binding to acetylcholinesterase, though this compound’s specificity requires further study .
Future Research Directions
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Biological Screening: Evaluate antimicrobial, anticancer, and enzyme-inhibitory activities.
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Synthetic Scalability: Optimize reaction conditions for industrial-scale production.
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Crystallography: Resolve 3D structure to inform computational modeling.
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